molecular formula C8H17Cl B13021657 2-Chloro-2,3,4-trimethylpentane

2-Chloro-2,3,4-trimethylpentane

Cat. No.: B13021657
M. Wt: 148.67 g/mol
InChI Key: ZMRVSPKOHPSJEI-UHFFFAOYSA-N
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Description

2-Chloro-2,4,4-trimethylpentane (CAS RN: 6111-88-2) is a tertiary chloroalkane with the molecular formula C₈H₁₇Cl and a molecular weight of 148.674 g/mol . It is synthesized via methods involving distillation and purification steps, such as double distillation from calcium hydride (CaH₂), and its structure is confirmed by ¹H NMR spectroscopy . This compound is widely utilized as an initiator in cationic polymerization reactions, particularly for monomers like isobutylene (IB) and styrenes, due to its stability and controlled reactivity .

Properties

Molecular Formula

C8H17Cl

Molecular Weight

148.67 g/mol

IUPAC Name

2-chloro-2,3,4-trimethylpentane

InChI

InChI=1S/C8H17Cl/c1-6(2)7(3)8(4,5)9/h6-7H,1-5H3

InChI Key

ZMRVSPKOHPSJEI-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(C)C(C)(C)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-2,3,4-trimethylpentane typically involves the chlorination of 2,3,4-trimethylpentane. This reaction can be carried out using chlorine gas in the presence of ultraviolet light or a radical initiator to facilitate the substitution of a hydrogen atom with a chlorine atom. The reaction conditions include maintaining a controlled temperature and pressure to ensure the desired product is obtained.

Industrial Production Methods: In an industrial setting, the production of this compound can be achieved through large-scale chlorination processes. These processes often utilize continuous flow reactors to maintain consistent reaction conditions and high yields. The use of catalysts and optimized reaction parameters helps in achieving efficient production.

Chemical Reactions Analysis

Types of Reactions: 2-Chloro-2,3,4-trimethylpentane undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be replaced by other nucleophiles such as hydroxide ions, alkoxide ions, or amines, leading to the formation of alcohols, ethers, or amines, respectively.

    Elimination Reactions: Under basic conditions, the compound can undergo dehydrohalogenation to form alkenes.

    Oxidation and Reduction Reactions: Although less common, the compound can participate in oxidation and reduction reactions under specific conditions.

Common Reagents and Conditions:

    Substitution Reactions: Reagents such as sodium hydroxide (NaOH), potassium tert-butoxide (KOtBu), or ammonia (NH3) are commonly used.

    Elimination Reactions: Strong bases like sodium ethoxide (NaOEt) or potassium hydroxide (KOH) are employed.

    Oxidation and Reduction Reactions: Oxidizing agents like potassium permanganate (KMnO4) or reducing agents like lithium aluminum hydride (LiAlH4) can be used.

Major Products Formed:

    Substitution Reactions: Alcohols, ethers, or amines.

    Elimination Reactions: Alkenes.

    Oxidation and Reduction Reactions: Various oxidized or reduced derivatives depending on the specific reaction conditions.

Scientific Research Applications

2-Chloro-2,3,4-trimethylpentane finds applications in various fields of scientific research, including:

    Chemistry: It is used as a starting material or intermediate in organic synthesis, particularly in the preparation of more complex molecules.

    Biology: The compound can be used in studies involving the interaction of chloroalkanes with biological systems, including enzyme inhibition and metabolic pathways.

    Medicine: Research into the potential therapeutic applications of chloroalkanes, including their use as precursors for pharmaceutical compounds.

    Industry: It is utilized in the production of specialty chemicals, agrochemicals, and other industrial products.

Mechanism of Action

The mechanism of action of 2-Chloro-2,3,4-trimethylpentane primarily involves its reactivity as an alkyl halide. The chlorine atom, being electronegative, creates a polar bond with the carbon atom, making the carbon susceptible to nucleophilic attack. This reactivity underlies its participation in substitution and elimination reactions. The molecular targets and pathways involved depend on the specific reaction and conditions employed.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Isomers and Derivatives

Table 1: Structural and Physicochemical Comparison
Compound Name Molecular Formula Molecular Weight (g/mol) CAS RN Chlorine Position Key Applications
2-Chloro-2,4,4-trimethylpentane C₈H₁₇Cl 148.674 6111-88-2 Tertiary Cationic polymerization initiator
1-Chloro-2,4,4-trimethylpentane C₈H₁₇Cl 148.68 2371-08-6 Primary Limited data; potential intermediate
3-Chloro-2,2,4,4-tetramethylpentane C₉H₁₉Cl 162.70 29728-48-1 Tertiary No reported applications
2-Chloro-2,4-dimethylpentane C₇H₁₅Cl 134.65 Not provided Tertiary Not studied in polymerization

Reactivity and Stability

  • Tertiary vs. Primary Chlorides :

    • 2-Chloro-2,4,4-trimethylpentane (tertiary) exhibits high stability due to hyperconjugation and steric hindrance, making it ideal for controlled cationic polymerization. It forms stable carbocations that initiate chain growth without premature termination .
    • 1-Chloro-2,4,4-trimethylpentane (primary) is less stable, with faster decomposition rates, limiting its utility in polymerization .

Performance in Polymerization

Table 2: Polymerization Efficiency
Compound Monomer Compatibility Polymerization Rate Polymer Uniformity Reference
2-Chloro-2,4,4-trimethylpentane Isobutylene, styrenes Moderate to High High
Cumyl chloride (CumCl) Styrenes High Moderate
α,α-Dimethylbenzyl chloride Vinyl ethers Low Variable
  • TMPCl vs. CumCl :
    • TMPCl produces more uniform polyisobutylene (PIB) due to slower initiation rates, whereas CumCl is faster but less controlled .
  • Co-catalyst Dependency :
    • TMPCl requires strong Lewis acids like TiCl₄ for optimal activity, while weaker acids (e.g., SnCl₄) are used with more reactive initiators .

Research Findings and Industrial Relevance

  • Controlled Polymerization :

    • TMPCl enables living cationic polymerization of IB at cryogenic temperatures (−78°C), producing polymers with narrow molecular weight distributions (Đ < 1.2) .
    • In contrast, 2-chloro-2,4-dimethylpentane lacks the steric bulk necessary for controlled initiation, leading to broader dispersity .
  • Block Copolymer Synthesis :

    • TMPCl-initiated systems have been used to synthesize poly(styrene-<i>b</i>-isobutylene-<i>b</i>-styrene) , a thermoplastic elastomer with industrial applications .

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